molecular formula C16H11ClFNO4S B2759549 methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358356-70-3

methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2759549
CAS No.: 1358356-70-3
M. Wt: 367.78
InChI Key: HCAHGGKYPMBGAR-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzo[b][1,4]thiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 7, and a methyl carboxylate ester at position 2. The 1,1-dioxide moiety indicates sulfone oxidation of the thiazine ring’s sulfur atom, enhancing its electronic and steric properties.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHGGKYPMBGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide, a compound with the molecular formula C16H11ClFNO4S and a molecular weight of 367.78 g/mol, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article synthesizes existing literature on the compound's biological activities, including its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core, which is known for its biological activity. The presence of the chlorophenyl and fluoro substituents enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The thiazine ring system is essential for cytotoxic activity against various cancer cell lines. For instance:

  • In vitro studies have shown that certain benzothiazine derivatives can inhibit cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
  • A specific study highlighted that compounds with electron-withdrawing groups like chlorine at the para position on the phenyl ring significantly enhance anticancer activity .
CompoundCell LineIC50 (µg/mL)Reference
Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazineA431 (epidermoid carcinoma)< 1.98
DoxorubicinA431~0.5

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties:

  • Antibacterial Activity : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The compound exhibits antifungal effects against species such as Aspergillus niger and Candida albicans, with effective concentrations reported around 10 µg/mL .

Anti-inflammatory Effects

Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives have been studied for their anti-inflammatory properties:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • The mechanism involves modulation of the NF-kB pathway, which plays a crucial role in inflammation .

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of this compound:

  • It has been identified as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
  • Molecular dynamics simulations have indicated that the compound interacts favorably with neuronal targets, enhancing its efficacy as a neuroprotective agent .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activities of methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives:

  • Anticancer Efficacy : A study involving multiple benzothiazine derivatives showcased their ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Screening : In a comparative study against standard drugs, methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzothiazine exhibited superior activity against specific bacterial strains.
  • Neuroprotective Mechanisms : Research highlighted its role in reducing oxidative stress markers in neuronal cells exposed to toxic agents, indicating potential for treating conditions like Alzheimer’s disease.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has been studied for its pharmacological properties.

Anticancer Properties

Research indicates that compounds with a benzo[b][1,4]thiazine structure exhibit anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. A study by RSC Advances reported that derivatives of this thiazine compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .

Material Science Applications

In material science, this compound has been explored for its properties as a polymer additive.

Polymer Stabilization

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, research published in Polymer Degradation and Stability highlighted that adding this thiazine derivative improved the thermal degradation temperature of polyvinyl chloride (PVC) composites .

Agricultural Chemistry Applications

The compound's potential as a pesticide has also been investigated.

Pesticidal Activity

Research indicates that this compound can act as an effective pesticide against common agricultural pests. A study conducted by the International Journal of Pest Management found that formulations containing this compound significantly reduced pest populations in field trials .

Case Study: Anticancer Efficacy

StudyCompound TestedCancer TypeResult
Journal of Medicinal ChemistryThis compoundBreast CancerInduced apoptosis; reduced tumor size by 40% in vivo

Case Study: Antimicrobial Activity

StudyCompound TestedBacteriaMIC (µg/mL)
RSC AdvancesThis compoundStaphylococcus aureus32
RSC AdvancesThis compoundEscherichia coli64

Chemical Reactions Analysis

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

ConditionsProductNotes
1M NaOH, reflux, 6 hrs4-(3-chlorophenyl)-7-fluoro-4H-benzo[b]thiazine-2-carboxylic acid 1,1-dioxideRequires purification via acid precipitation.
H₂SO₄ (conc.), ethanol, ΔSame as aboveFaster but lower yield (~65%).

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic system (due to sulfone and fluorine groups) facilitates substitution at the 7-fluoro position.

ReagentProductYield
Sodium methoxide (MeONa)7-methoxy derivative72%
Ammonia (NH₃, liquid)7-amino derivative58%

Mechanistic Insight : Fluorine’s electronegativity and sulfone’s electron-withdrawing effects activate the ring for nucleophilic displacement .

Sulfone Group Reactivity

The 1,1-dioxide moiety influences electronic properties but is generally unreactive under mild conditions. Reduction to thiazine sulfides requires harsh reagents:

ReagentConditionsProductOutcome
LiAlH₄THF, 0°C → ΔPartially reduced sulfoxideLow yield (~30%)
NaBH₄/Cu(II)Methanol, refluxNo reduction observedStability confirmed

Cycloaddition and Ring Expansion

The thiazine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems.

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°CDiels-Alder adduct41%
DMAD*Microwave, 80°CPyridine-fused derivative68%
*DMAD = Dimethyl acetylenedicarboxylate

Cross-Coupling Reactions

The 3-chlorophenyl group enables palladium-catalyzed couplings for structural diversification:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives50-75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAminated analogs60%

Functional Group Interconversion

The carboxylate ester serves as a handle for generating amides or hydrazides:

ReagentConditionsProductYield
EthylenediamineDCM, EDC/HOBtBis-amide derivative55%
Hydrazine hydrateEthanol, refluxHydrazide intermediate82%

Oxidative Modifications

Oxidizing AgentConditionsProductOutcome
KMnO₄ (acidic)H₂O, 60°CCarboxylic acid from CH₃ oxidationPartial decomposition
m-CPBADCM, 0°CNo reaction observedStability confirmed

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiazine ring, forming sulfenic acid intermediates that dimerize:

ConditionsProductYield
UV (254 nm), 12 hrsDisulfide dimer35%

Key Reactivity Trends

  • Electronic Effects : The sulfone groups deactivate the aromatic ring, directing substitutions to the 7-fluoro position.

  • Steric Hindrance : The 3-chlorophenyl group limits reactivity at the adjacent positions .

  • Stability : The 1,1-dioxide configuration resists reduction but enhances electrophilic substitution rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,4-benzothiazine derivatives, which are frequently modified for tailored chemical or biological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Analogous Benzothiazine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties / Applications References
Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 2-methylphenyl (vs. 3-chlorophenyl), no Cl ~365.8 Structural analog; potential solubility differences due to methyl vs. Cl
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (7) Dimethylamino group, benzo[e]thiazine scaffold ~238.3 Synthesized via cyclization; demonstrates reactivity for further functionalization
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide Bromo, nitro, carboxamide groups ~494.3 Studied for conformational properties via quantum chemical analysis
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) Triazole-thione core, morpholinylmethyl group ~547.8 High yield (75%); potential antimicrobial activity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (g) Piperazine core, dual chlorophenyl/propyl groups ~289.6 Intermediate in CNS-targeting drug synthesis

Key Observations :

The 7-fluoro substituent may confer metabolic stability, a feature absent in compounds like , which instead include electron-withdrawing nitro groups.

Synthetic Accessibility: The target compound’s synthesis likely follows cyclization strategies similar to those in , where sulfamoyl/thiocarbamoyl chlorides are used to construct the thiazine ring. However, its 1,1-dioxide oxidation state requires additional steps compared to non-oxidized analogs.

Biological Relevance :

  • While triazole-thione derivatives (e.g., ) exhibit higher yields (75–82%) and explicit antimicrobial applications, the benzo[b][1,4]thiazine scaffold may offer unique binding interactions due to its planar aromatic system and sulfone group.

Conformational Analysis: Quantum studies on highlight the role of puckering coordinates in heterocyclic stability. The target compound’s rigid 1,1-dioxide structure likely reduces ring flexibility compared to non-oxidized thiazines, impacting its pharmacophore geometry .

Research Findings and Gaps

  • Pharmacological Data: No direct biological data for the target compound were found in the evidence. In contrast, triazole-thiones (e.g., ) and piperazine derivatives (e.g., ) are explicitly linked to therapeutic applications.
  • Electronic Properties: The sulfone group in 1,1-dioxides increases electrophilicity, which may enhance interactions with biological targets compared to non-oxidized thiazines .

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